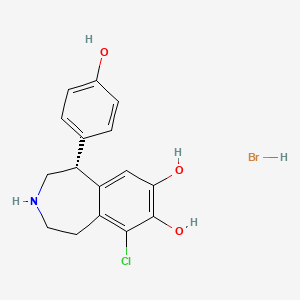

Fenoldopam hydrobromide, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromhidrato de fenoldopam, ®- es un derivado de la benzazepina y un agonista selectivo del receptor D1 de la dopamina. Se usa principalmente como un vasodilatador de acción rápida para el manejo a corto plazo de la hipertensión grave. El compuesto es conocido por su capacidad para reducir la presión arterial mediante la vasodilatación arteriolar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del bromhidrato de fenoldopam implica varios pasos, comenzando con el precursor de benzazepina apropiado. Los pasos clave incluyen:

Formación del anillo de benzazepina: Esto generalmente se logra mediante una serie de reacciones de ciclización.

Introducción del grupo hidroxi fenilo: Este paso implica la sustitución de un grupo hidroxi fenilo en el anillo de benzazepina.

Formación de la sal de bromhidrato: El paso final implica la conversión de la base libre a su forma de sal de bromhidrato mediante una reacción con ácido bromhídrico.

Métodos de producción industrial

La producción industrial de bromhidrato de fenoldopam sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, procesos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromhidrato de fenoldopam experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en el anillo de benzazepina.

Sustitución: El grupo hidroxi fenilo puede sufrir reacciones de sustitución para introducir diferentes sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan normalmente.

Sustitución: Se pueden usar varios electrófilos y nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del bromhidrato de fenoldopam, cada uno con propiedades farmacológicas distintas .

Aplicaciones Científicas De Investigación

El bromhidrato de fenoldopam tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los agonistas del receptor de la dopamina y sus interacciones.

Biología: Se utiliza en la investigación sobre el flujo sanguíneo renal y la diuresis debido a sus efectos vasodilatadores.

Medicina: Se investiga su posible uso en el tratamiento de afecciones como la lesión renal aguda y las emergencias hipertensivas.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y formulaciones antihipertensivas.

Mecanismo De Acción

El bromhidrato de fenoldopam ejerce sus efectos activando selectivamente los receptores D1 de la dopamina, lo que lleva a la vasodilatación y al aumento del flujo sanguíneo renal. Se une con afinidad moderada a los α2-adrenorreceptores, pero no tiene afinidad significativa por los receptores tipo D2, α1 y β-adrenorreceptores o receptores muscarínicos. La activación de los receptores D1 da como resultado la relajación del músculo liso vascular, lo que reduce la presión arterial .

Comparación Con Compuestos Similares

Compuestos similares

Dopamina: Un neurotransmisor natural con efectos vasodilatadores similares, pero menos selectivo para los receptores D1.

Nitroprussiato de sodio: Otro vasodilatador que se usa para las emergencias hipertensivas, pero que está asociado con la toxicidad por cianuro.

Singularidad

El bromhidrato de fenoldopam es único en su activación selectiva de los receptores D1 de la dopamina, lo que proporciona una reducción rápida y reversible de la presión arterial sin el riesgo de toxicidad por cianuro asociado con el nitroprussiato de sodio. Además, su capacidad para aumentar el flujo sanguíneo renal lo hace particularmente útil en pacientes con insuficiencia renal .

Propiedades

Número CAS |

1217454-00-6 |

|---|---|

Fórmula molecular |

C16H17BrClNO3 |

Peso molecular |

386.7 g/mol |

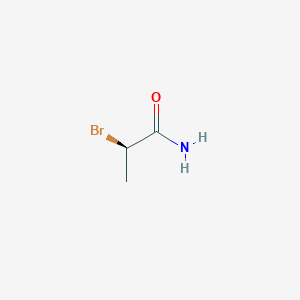

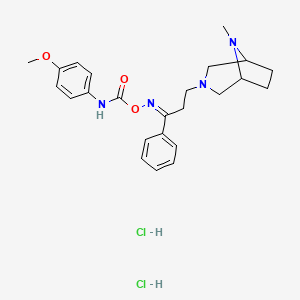

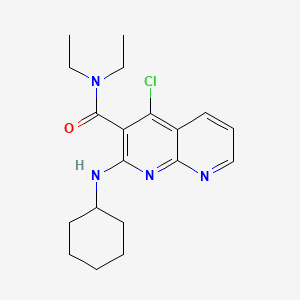

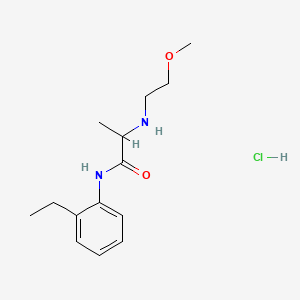

Nombre IUPAC |

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |

InChI |

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1 |

Clave InChI |

DSGOSRLTVBPLCU-BTQNPOSSSA-N |

SMILES isomérico |

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br |

SMILES canónico |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.